Myristoyl ethanolamide
Description
Contextualization within Fatty Acid Ethanolamides (FAEs) and N-Acylethanolamines (NAEs)
N-(2-Hydroxyethyl)tetradecanamide is a member of the broader classes of lipids known as Fatty Acid Ethanolamides (FAEs) and N-Acylethanolamines (NAEs). nih.gov FAEs are a group of endogenous lipid mediators that are involved in various physiological processes. NAEs are a specific type of FAE characterized by an acyl group linked to the nitrogen atom of ethanolamine (B43304). wikipedia.org This family includes a variety of biologically active molecules, such as the anti-inflammatory and analgesic palmitoylethanolamide (B50096), the anorexic oleoylethanolamide, and the endocannabinoid anandamide (B1667382). nih.gov
The general chemical structure of NAEs allows for variation in the fatty acid chain, leading to a diverse range of signaling molecules. N-(2-Hydroxyethyl)tetradecanamide is specifically the N-acylethanolamine of myristic acid, a saturated fatty acid with a 14-carbon chain. nih.gov The biosynthesis of NAEs is a crucial area of study, with the classic pathway involving the formation of N-acylphosphatidylethanolamine (NAPE) followed by the release of the NAE by the enzyme NAPE-hydrolyzing phospholipase D (NAPE-PLD). nih.gov However, research has also uncovered NAPE-PLD-independent pathways for NAE formation. nih.gov
Historical Perspective on Discovery and Early Characterization in Biological Systems
The study of NAEs dates back to the mid-20th century, though significant interest in their biological roles has grown more recently with the discovery of the endocannabinoid system. The endocannabinoid signaling system (ECS) is a primary pathway through which NAEs exert their physiological effects. wikipedia.org The metabolism of NAEs is an integral part of the ECS, a signaling system that is ancient in evolutionary terms. wikipedia.org
While specific historical details on the discovery of N-(2-Hydroxyethyl)tetradecanamide are not extensively documented in the initial search results, the broader history of NAEs provides context. The identification and characterization of various NAEs have often been driven by the search for endogenous ligands for cannabinoid receptors and other related signaling pathways.
Significance of N-(2-Hydroxyethyl)tetradecanamide in Lipid Signaling and Homeostasis
N-(2-Hydroxyethyl)tetradecanamide, as an NAE, is implicated in lipid signaling and the maintenance of cellular and physiological homeostasis. The biological activities of NAEs are diverse and depend on their specific chemical structures. For instance, some NAEs interact with cannabinoid receptors (CB1 and CB2), while others act on different targets like the peroxisome proliferator-activated receptor-alpha (PPAR-α) and transient receptor potential vanilloid type 1 (TRPV1) channels. wikipedia.org
The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and ethanolamine. wikipedia.org The regulation of NAE levels through biosynthesis and degradation is critical for maintaining homeostasis. Dysregulation of NAE signaling has been linked to various pathological conditions, making the enzymes involved in their metabolism potential therapeutic targets. nih.gov
While the precise signaling roles of N-(2-Hydroxyethyl)tetradecanamide are still under investigation, its structural similarity to other well-characterized NAEs suggests its potential involvement in a range of biological processes. Further research is needed to fully elucidate its specific functions and mechanisms of action within the complex network of lipid signaling.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18/h18H,2-15H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIXEZNTXMFXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042452 | |
| Record name | N-Myristoylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Tetradecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142-58-5 | |
| Record name | N-Myristoylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Hydroxyethyl)tetradecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Myristoylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MYRISTIC MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYG57WXZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | N-(2-HYDROXYETHYL)TETRADECANAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5640 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Occurrence and Endogenous/exogenous Distribution of N 2 Hydroxyethyl Tetradecanamide
Endogenous Presence in Biological Systems
N-(2-Hydroxyethyl)tetradecanamide, also known as myristoyl ethanolamide, is an endogenously produced lipid molecule. Its presence is part of the broader N-acylethanolamine signaling system, which is involved in a variety of physiological processes.
Identification in Mammalian Tissues
While other N-acylethanolamines, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), are typically found in higher abundance in mammalian tissues, evidence suggests the presence of N-(2-Hydroxyethyl)tetradecanamide as well. Its precursor, myristic acid, has been detected in the cerebrospinal fluid of rats, indicating the potential for its synthesis into this compound within the central nervous system. However, the specific roles and relative concentrations of N-(2-Hydroxyethyl)tetradecanamide in various mammalian tissues are still an area of active research.
Detection in Microorganisms
The occurrence of N-(2-Hydroxyethyl)tetradecanamide is not limited to mammals; it has also been identified in the microbial world.
Research has shown the presence of N-acylethanolamines, including N-myristoylethanolamine (the alternative name for N-(2-Hydroxyethyl)tetradecanamide), in the context of plant-fungal interactions. For instance, studies on tobacco cells have revealed an increase in N-myristoylethanolamine levels when exposed to xylanase, a fungal elicitor. This suggests a role for this compound in plant defense signaling pathways triggered by fungal presence.
Furthermore, NAEs and their precursors have been found in the yeast Saccharomyces cerevisiae and the ciliate Tetrahymena thermophila, indicating that this class of signaling lipids is conserved across diverse eukaryotic lineages. While specific studies on marine diatoms are limited, the presence of NAEs in other microorganisms points to the potential for their existence in these photosynthetic eukaryotes as well.
Exogenous Detection in Environmental and Human Matrices
Beyond its natural production in organisms, N-(2-Hydroxyethyl)tetradecanamide has been detected in various samples, providing insights into its distribution and potential as a biomarker.
Identification in Human Biospecimens
Studies analyzing human reproductive fluids have identified a range of N-acylethanolamines, highlighting their potential role in reproductive physiology. nih.gov While many studies have focused on the more abundant NAEs like anandamide (B1667382), PEA, and OEA in maternal blood and placental tissues, the analytical methods used are capable of detecting a wider spectrum of these lipids. nih.govnih.gov
The presence of NAEs has been confirmed in human seminal plasma, oviductal fluid, follicular fluid, amniotic fluid, and milk. nih.gov Although not always specifically quantified, the detection of various fatty acid ethanolamides in these biospecimens suggests that N-(2-Hydroxyethyl)tetradecanamide is also likely present, albeit potentially at lower concentrations than other more well-studied NAEs. Further targeted analysis is required to determine its specific concentrations in maternal blood and placental tissues and to understand its potential significance in pregnancy and fetal development.
Presence in Environmental Proxies
Biosynthesis and Metabolic Pathways of N 2 Hydroxyethyl Tetradecanamide
Enzymatic Pathways of N-Acylethanolamine (NAE) Synthesis Relevant to N-(2-Hydroxyethyl)tetradecanamide Precursors
N-acylethanolamines (NAEs), including N-(2-Hydroxyethyl)tetradecanamide, are a class of bioactive lipid amides. They are not stored within cells but are synthesized on demand from membrane-bound phospholipid precursors. nih.gov The primary pathway for the biosynthesis of NAEs begins with the formation of N-acylphosphatidylethanolamine (NAPE), the direct precursor to NAEs. researchgate.netnih.gov
The synthesis of NAPE occurs via the transfer of a fatty acyl group from a donor phospholipid, often the sn-1 position of phosphatidylcholine, to the nitrogen atom of phosphatidylethanolamine (B1630911) (PE). researchgate.netresearchgate.netmdpi.com This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT). mdpi.com For the synthesis of N-(2-Hydroxyethyl)tetradecanamide, the transferred acyl group is myristic acid (tetradecanoic acid).
Once NAPE is formed, NAEs are released through several enzymatic routes:
NAPE-specific phospholipase D (NAPE-PLD) Pathway : The most direct route involves the hydrolysis of NAPE by NAPE-PLD, which cleaves the glycerophosphodiester bond to release the NAE and phosphatidic acid. nih.govnih.govnih.gov
NAPE-PLD-independent Pathways : Alternative pathways exist, particularly in tissues like the brain where NAPE-PLD activity may be low. nih.gov These multi-step routes can involve different enzymes:
One pathway involves the enzyme α,β-hydrolase domain containing 4 (ABHD4), which removes the two acyl chains from NAPE to form glycerophospho-N-acylethanolamine (GP-NAE). researchgate.netwikipedia.org Subsequently, a glycerophosphodiesterase, such as GDE1, hydrolyzes GP-NAE to yield the NAE. researchgate.netnih.govwikipedia.org
Another pathway involves a phospholipase C (PLC) that converts NAPE to phospho-N-acylethanolamine, which is then dephosphorylated by a phosphatase to form the final NAE product. wikipedia.org
These diverse pathways ensure the regulated production of N-(2-Hydroxyethyl)tetradecanamide and other NAEs in various cell types and conditions.
Catabolic Pathways: Hydrolysis by Fatty Acid Amide Hydrolases (FAAH) and N-Acylethanolamine Acid Amidase (NAAA)
The biological actions of N-(2-Hydroxyethyl)tetradecanamide are terminated through enzymatic hydrolysis, which breaks the amide bond to yield myristic acid and ethanolamine (B43304). tandfonline.com Two primary enzymes are responsible for this catabolic process: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA). nih.govtandfonline.com
These two enzymes, while both capable of hydrolyzing NAEs, possess distinct characteristics:
Fatty Acid Amide Hydrolase (FAAH) : This enzyme is a member of the amidase signature family of serine hydrolases. nih.gov It is primarily located on the membranes of the endoplasmic reticulum and mitochondria. nih.gov FAAH has a broad substrate selectivity but demonstrates a preference for polyunsaturated NAEs, such as the endocannabinoid anandamide (B1667382). nih.gov
N-Acylethanolamine Acid Amidase (NAAA) : NAAA is a cysteine hydrolase belonging to the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.gov It is primarily found in acidic organelles like lysosomes and is highly expressed in immune cells such as macrophages. nih.govunipr.it Unlike FAAH, NAAA exhibits optimal activity in an acidic environment and shows a marked preference for saturated NAEs. nih.govunipr.itacs.org
The distinct localization and substrate preferences of FAAH and NAAA suggest they play different roles in regulating the levels and signaling functions of various NAEs in different cellular compartments.
Role of NAAA in Regulating N-(2-Hydroxyethyl)tetradecanamide and Analogs
NAAA plays a crucial role in terminating the anti-inflammatory and analgesic signals mediated by saturated NAEs. nih.gov Its primary function is the intracellular degradation of N-palmitoylethanolamide (PEA), a well-studied analog of N-(2-Hydroxyethyl)tetradecanamide. tandfonline.com Given its preference for saturated acyl chains, NAAA is a key regulator of N-(2-Hydroxyethyl)tetradecanamide levels, particularly within the lysosomal compartment of immune cells. nih.govunipr.it By hydrolyzing these lipid messengers, NAAA controls the duration and intensity of their signaling, thereby modulating inflammatory processes. The enzyme itself is produced as an inactive proenzyme that undergoes autocatalytic cleavage in the acidic lysosomal environment to become an active heterodimer. nih.gov
Substrate Selectivity of NAAA and Acyl Chain Length Specificity
The catalytic efficiency of NAAA is profoundly influenced by the structure of the NAE substrate, particularly the length and degree of saturation of the fatty acyl chain. tandfonline.com Research combining enzyme kinetics and molecular modeling has demonstrated that NAAA has a distinct preference for saturated fatty acid ethanolamides over unsaturated ones. acs.orgtandfonline.com
The relationship between catalytic efficiency and acyl chain length is strict. tandfonline.com NAAA shows the highest activity towards N-palmitoylethanolamide (PEA, C16:0). The activity towards N-(2-Hydroxyethyl)tetradecanamide (N-myristoylethanolamine, C14:0) is significant, while the hydrolysis of NAEs with longer or shorter saturated chains, or with unsaturated chains, is considerably less efficient. tandfonline.com This selectivity is attributed to the structure of the enzyme's substrate-binding site, which features a narrow lipophilic pocket that optimally accommodates a saturated C16 acyl chain. unipr.it
| N-Acylethanolamine (NAE) | Acyl Chain | Relative Reactivity (%) |
|---|---|---|
| N-Palmitoylethanolamide (PEA) | C16:0 | 100 |
| N-(2-Hydroxyethyl)tetradecanamide (N-Myristoylethanolamine) | C14:0 | 48 |
| N-Stearoylethanolamine | C18:0 | ~20 |
| N-Oleoylethanolamide (OEA) | C18:1 | ~20 |
| N-Linoleoylethanolamine | C18:2 | 13 |
| Anandamide (Arachidonoylethanolamide) | C20:4 | 8 |
Interconversion with Other Lipid Metabolites
The metabolism of N-(2-Hydroxyethyl)tetradecanamide is deeply integrated with broader lipid metabolic networks. Its synthesis originates from major membrane constituents, phosphatidylcholine and phosphatidylethanolamine, linking its production to phospholipid metabolism. mdpi.com The catabolic process releases myristic acid and ethanolamine, both of which can be re-assimilated into various metabolic pathways. tandfonline.com Myristic acid can be activated to myristoyl-CoA and used for energy production via beta-oxidation, or for the synthesis of other complex lipids, such as sphingolipids and glycerophospholipids. Ethanolamine can be phosphorylated and incorporated into the head group of phosphatidylethanolamine, thus re-entering the phospholipid synthesis pool. nih.gov This cyclical nature highlights an intersection between the signaling functions of NAEs and the fundamental processes of cellular lipid homeostasis.
Synthetic Methodologies for N 2 Hydroxyethyl Tetradecanamide and Its Analogs
Chemical Synthesis Approaches
Conventional chemical synthesis provides robust and high-yielding routes to N-(2-Hydroxyethyl)tetradecanamide. These methods typically involve the formation of an amide bond between a fatty acid derivative and ethanolamine (B43304).
A common and straightforward method for synthesizing N-(2-Hydroxyethyl)tetradecanamide is the acylation of ethanolamine with tetradecanoyl chloride, the acid chloride derivative of tetradecanoic acid (myristic acid). nih.govresearchgate.net This reaction, a nucleophilic acyl substitution, involves the attack of the amino group of ethanolamine on the electrophilic carbonyl carbon of tetradecanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The selectivity of the reaction, particularly avoiding O-acylation of the hydroxyl group of ethanolamine, can be controlled by reaction conditions such as temperature and the choice of solvent. researchgate.net Low temperatures generally favor N-acylation.
Reaction Scheme:
Tetradecanoyl Chloride + Ethanolamine -> N-(2-Hydroxyethyl)tetradecanamide + Hydrochloric Acid
A study on the acylation of ethanolamines highlighted that both N- and O-acylation are possible, and the presence of ester amides as byproducts can occur. researchgate.net Careful control of reaction conditions is therefore essential to ensure the purity of the final product.
To achieve milder reaction conditions and higher chemoselectivity, peptide coupling reagents are widely employed in amide bond formation. Reagents such as 1-Hydroxybenzotriazole (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are effective in mediating the coupling of a carboxylic acid (tetradecanoic acid) with an amine (ethanolamine).
In this method, the carboxylic acid is first activated by the coupling reagent to form a highly reactive intermediate. For instance, TBTU, in the presence of a base like N,N-diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form an OBt active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide with minimal side reactions and racemization.
The use of HOBt as an additive in carbodiimide-mediated couplings is also a common strategy to suppress side reactions and minimize racemization.
Table 1: Common Peptide Coupling Reagents and Their Features
| Reagent Name | Full Name | Key Features |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | High coupling efficiency, byproducts are soluble and easily removed. |
| HOBt | 1-Hydroxybenzotriazole | Used as an additive to reduce racemization and improve efficiency. |
Biocatalytic and Enzymatic Synthesis
In the quest for more sustainable and environmentally friendly synthetic routes, biocatalysis has emerged as a powerful alternative to traditional chemical methods. Enzymes, particularly lipases, offer high selectivity and operate under mild conditions.
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the formation of amide bonds in non-aqueous media. The direct amidation of fatty acids with ethanolamine using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), is a well-established method for producing N-acylethanolamines. wur.nlbeilstein-journals.org
This enzymatic approach offers several advantages, including high chemoselectivity towards N-acylation over O-acylation, mild reaction conditions (lower temperature and pressure), and the use of non-toxic catalysts. beilstein-journals.org The reaction involves the direct condensation of the fatty acid and ethanolamine, with the removal of water driving the reaction towards product formation.
Research has shown that the choice of solvent and the molar ratio of the substrates are critical parameters for optimizing the yield and selectivity of the lipase-catalyzed amidation. beilstein-journals.orgacs.org For instance, the use of hexane (B92381) as a solvent at 40°C with CALB as the catalyst has been reported to give high yields of unsaturated N-acylethanolamines. wur.nl
Table 2: Research Findings on Lipase-Catalyzed Synthesis of N-Acylethanolamines
| Study Focus | Enzyme Used | Substrates | Key Findings | Reference |
| Selective synthesis of unsaturated N-acylethanolamines | Candida antarctica Lipase B (CALB) | Unsaturated fatty acids and ethanolamine | Yields ranging from 80 to 88% in hexane at 40°C. | wur.nl |
| Optimization of N-acylation of ethanolamine | Candida antarctica B lipase (Novozym® 435) | Lauric acid and ethanolamine | Equimolar ratio of substrates was found to be optimal. Microwave irradiation showed a synergistic effect with enzyme catalysis. | beilstein-journals.org |
| Synthesis of Oleoyl Ethanolamide | Lipozyme 435 | Oleic acid and ethanolamine | Successful synthesis from a mixture of fatty acids derived from sunflower oil soapstock. | acs.org |
Microalgae are a promising renewable feedstock for the production of a variety of biofuels and biochemicals, including fatty acid alkanolamides. A study has demonstrated the production of these compounds through a two-step process involving in situ transesterification of the algal biomass to fatty acid methyl esters (FAMEs), followed by amidation of the FAMEs with an alkanolamine. researchgate.net
This method allows for the efficient recovery of lipids from the microalgal biomass and their subsequent conversion to the desired amide products. The study reported that over 95% of the algal lipids could be recovered as fatty acid alkanolamide products using this two-step approach. researchgate.net While this study did not specifically target N-(2-Hydroxyethyl)tetradecanamide, the principle can be applied by utilizing microalgal strains rich in myristic acid.
The larvae of the black soldier fly (Hermetia illucens) are gaining attention as a sustainable source of proteins and lipids. The oil extracted from BSFL is rich in fatty acids, including lauric acid and myristic acid (tetradecanoic acid). researchgate.net This composition makes BSFL oil a potential feedstock for the synthesis of N-(2-Hydroxyethyl)tetradecanamide.
The synthesis would follow a similar pathway to that of other vegetable oils, involving the hydrolysis of the triglycerides in the oil to yield free fatty acids, followed by the amidation of the myristic acid fraction with ethanolamine, either through chemical or biocatalytic methods as described above. The direct use of BSFL oil for transamidation with ethanolamine could also be a potential route.
Isotopic Labeling Strategies for Research (e.g., Deuteration)
The use of isotopically labeled compounds is indispensable in modern biomedical and metabolic research, enabling precise quantification and tracing of molecules in complex biological systems. For N-(2-hydroxyethyl)tetradecanamide and its analogs, isotopic labeling, particularly with deuterium (B1214612) (²H), provides essential tools for pharmacokinetic studies, metabolic pathway analysis, and as internal standards for mass spectrometry-based quantification.
The primary strategy for synthesizing isotopically labeled N-(2-hydroxyethyl)tetradecanamide involves a two-step process: first, the synthesis of an isotopically labeled fatty acid precursor, such as deuterated tetradecanoic acid (myristic acid), followed by the condensation of this labeled precursor with ethanolamine.
Deuteration of the Fatty Acid Precursor:
A common method for introducing deuterium into fatty acids is through a palladium-catalyzed hydrogen-isotope exchange (HIE) reaction. This allows for the selective incorporation of deuterium atoms at specific positions of the fatty acid carbon chain. For instance, a controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions can be achieved. This method utilizes a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a pivalate (B1233124) salt in a deuterated solvent. The reaction can be performed in multiple steps to achieve a high degree of deuteration nih.gov.
Table 1: Example of a Controlled Deuteration of a Straight-Chain Fatty Acid
| Step | Reagents and Conditions | Outcome |
| 1 | 1 equiv. Pd(OAc)₂, 2 equiv. CsOPiv, 80 °C, 1 h | Initial deuteration |
| 2 | Repetition of Step 1 | Increased deuteration content |
This table illustrates a general process for the deuteration of fatty acids. The specific conditions may be optimized for tetradecanoic acid.
Another approach for producing perdeuterated saturated fatty acids involves using heavy water (D₂O) as the deuterium source with a platinum on carbon (Pt/C) catalyst under hydrothermal conditions. This method can achieve high levels of deuterium incorporation across the entire fatty acid chain europa.eu.
Synthesis of Isotopically Labeled N-(2-Hydroxyethyl)tetradecanamide:
Once the isotopically labeled tetradecanoic acid is obtained, it can be converted into N-(2-hydroxyethyl)tetradecanamide. A general and effective method for the synthesis of N-acylethanolamines (NAEs) is the reaction of a fatty acid chloride with ethanolamine nih.gov.
The synthesis process is as follows:
Activation of the Labeled Fatty Acid: The isotopically labeled tetradecanoic acid is first converted to its more reactive acid chloride derivative. This is typically achieved by reacting the fatty acid with a chlorinating agent like oxalyl chloride or thionyl chloride.
Amidation Reaction: The resulting labeled tetradecanoyl chloride is then reacted with ethanolamine to form the final product, isotopically labeled N-(2-hydroxyethyl)tetradecanamide. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A more direct, one-pot synthesis can also be employed by reacting the isotopically labeled tetradecanoic acid or its methyl ester directly with ethanolamine, sometimes with a catalyst like sodium methylate nih.gov.
Table 2: General Synthesis of Isotopically Labeled N-(2-Hydroxyethyl)tetradecanamide
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| Isotopically Labeled Tetradecanoyl Chloride | Ethanolamine | Acylation | Isotopically Labeled N-(2-Hydroxyethyl)tetradecanamide |
| Isotopically Labeled Tetradecanoic Acid | Ethanolamine | Amidation (with catalyst) | Isotopically Labeled N-(2-Hydroxyethyl)tetradecanamide |
The resulting isotopically labeled N-(2-hydroxyethyl)tetradecanamide can then be purified using standard chromatographic techniques. These labeled molecules serve as invaluable internal standards in quantitative analyses of biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for accurate determination of the endogenous levels of N-(2-hydroxyethyl)tetradecanamide nih.gov.
Molecular Mechanisms and Cellular Targets of N 2 Hydroxyethyl Tetradecanamide
Receptor Interactions and Activation Profiles
N-(2-Hydroxyethyl)tetradecanamide is believed to interact with several receptors, influencing a range of physiological processes. Its primary targets are thought to include nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. nih.gov Several N-acylethanolamines, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), have been identified as endogenous ligands for PPAR-α. caymanchem.comnih.gov Activation of PPAR-α by these compounds leads to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses. caymanchem.com
While direct high-throughput screening data for N-(2-Hydroxyethyl)tetradecanamide is not extensively available in the provided search results, its structural similarity to other known PPAR-α-activating NAEs suggests that it may also function as a PPAR-α agonist. The activation of PPAR-α by ligands is typically evaluated using a luciferase reporter assay in cell lines engineered to express the receptor. nih.govnih.govnih.gov In such assays, ligand binding to PPAR-α triggers the expression of a reporter gene, allowing for the quantification of agonist activity.
Table 1: Research Findings on NAEs and PPAR-α Activation
| N-Acylethanolamine | Finding |
| Oleoylethanolamide (OEA) | Binds to and activates PPAR-α, mediating satiety and reducing body weight gain. nih.gov |
| Palmitoylethanolamide (PEA) | Activates PPAR-α, contributing to its anti-inflammatory effects. caymanchem.com |
| N-(2-Hydroxyethyl)tetradecanamide | Putative PPAR-α agonist based on structural analogy to OEA and PEA. |
Interaction with Cannabinoid-Like G-Protein Coupled Receptors (GPR55, GPR119)
Recent research has identified several G-protein coupled receptors (GPCRs) as targets for NAEs. Among these, GPR55 and GPR119 are of particular interest.
GPR55: This receptor is activated by various cannabinoid and non-cannabinoid ligands, including some NAEs. nih.gov For instance, palmitoylethanolamide (PEA) has been shown to be an agonist at GPR55. nih.gov Activation of GPR55 is linked to various signaling pathways, often involving Gαq and Gα12/13 proteins, leading to an increase in intracellular calcium. nih.govnih.gov Given that the anandamide (B1667382) analog, methanandamide, can activate GPR55 and increase intracellular calcium, it is plausible that N-(2-Hydroxyethyl)tetradecanamide could elicit similar effects. nih.govresearchgate.net Functional assays, such as calcium mobilization assays in cells expressing GPR55, are used to determine the agonistic or antagonistic activity of compounds at this receptor. nih.gov
GPR119: This receptor is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis. nih.gov Oleoylethanolamide (OEA) is a known endogenous agonist of GPR119. nih.govnih.gov Activation of GPR119 is coupled to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.govbiomolther.org This signaling cascade ultimately promotes insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov The potential interaction of N-(2-Hydroxyethyl)tetradecanamide with GPR119 can be investigated using cAMP accumulation assays in cells expressing the receptor. nih.govnih.gov
Table 2: Research Findings on NAEs and GPCR Interactions
| Receptor | Interacting NAEs | Key Signaling Pathway |
| GPR55 | Palmitoylethanolamide (PEA), Anandamide analog (Methanandamide) nih.govnih.gov | Gαq, Gα12/13; Increased intracellular calcium nih.govnih.gov |
| GPR119 | Oleoylethanolamide (OEA) nih.govnih.gov | Gαs; Increased intracellular cAMP nih.govbiomolther.org |
Intracellular Signaling Pathways Modulated by N-(2-Hydroxyethyl)tetradecanamide
The interaction of N-(2-Hydroxyethyl)tetradecanamide with its receptors initiates a cascade of intracellular signaling events. Based on the known pathways activated by related NAEs, several key signaling cascades are likely to be modulated by this compound.
Activation of GPR55 by an agonist typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event. nih.gov Furthermore, GPR55 activation can also engage the RhoA signaling pathway. nih.gov
In contrast, the activation of GPR119 stimulates the production of cAMP, which then activates Protein Kinase A (PKA). PKA can phosphorylate various downstream targets, leading to cellular responses such as hormone secretion. researchgate.net
Moreover, some NAEs have been shown to modulate inflammatory pathways. For example, N-Stearoylethanolamine has been found to inhibit the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus. nih.gov NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. nih.gov It is plausible that N-(2-Hydroxyethyl)tetradecanamide could also exert anti-inflammatory effects through a similar mechanism. The activation of the MAPK/ERK signaling pathway is another potential downstream effect, as it is involved in a wide range of cellular processes and can be influenced by GPCR signaling. indigobiosciences.com
Enzyme Modulation and Inhibition (e.g., NAAA Inhibition)
The biological activity of N-(2-Hydroxyethyl)tetradecanamide is terminated by enzymatic hydrolysis. The primary enzyme responsible for the degradation of NAEs is the N-acylethanolamine-hydrolyzing acid amidase (NAAA). biomolther.orgnih.gov NAAA is a lysosomal enzyme that catalyzes the breakdown of NAEs into their constituent fatty acid (myristic acid in this case) and ethanolamine (B43304). biomolther.org
By hydrolyzing N-(2-Hydroxyethyl)tetradecanamide, NAAA regulates its levels and, consequently, its signaling activity. Inhibition of NAAA would lead to an accumulation of N-(2-Hydroxyethyl)tetradecanamide, thereby potentiating and prolonging its effects at its receptors. The development of NAAA inhibitors is an active area of research for therapeutic purposes, particularly for inflammatory conditions.
While N-(2-Hydroxyethyl)tetradecanamide is a substrate for NAAA, some studies have also investigated whether certain NAEs or their analogs can act as inhibitors of this enzyme. However, the primary role of N-(2-Hydroxyethyl)tetradecanamide in this context is as a substrate.
Biological Activities and Preclinical Therapeutic Implications of N 2 Hydroxyethyl Tetradecanamide
Anti-Inflammatory Effects and Mechanisms
N-(2-Hydroxyethyl)tetradecanamide, often referred to in literature as Palmitoylethanolamide (B50096) (PEA) due to the close structural and functional relationship between C14 and C16 NAEs, demonstrates notable anti-inflammatory properties. nih.gov A key mechanism underlying its anti-inflammatory action is the down-modulation of mast cell activation. nih.gov Mast cells are significant players in inflammatory reactions, and N-(2-Hydroxyethyl)hexadecanamide has been shown to reduce their degranulation. nih.gov This compound is proposed to function as a local autacoid, acting to negatively regulate mast cell activation and inflammation, a concept encapsulated by the acronym ALIA (Autacoid Local Inflammation Antagonism). nih.gov
The anti-inflammatory effects are also mediated through its interaction with peroxisome proliferator-activated receptor-alpha (PPAR-α). researchgate.netmdpi.com Activation of PPAR-α by PEA leads to a reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com This, in turn, decreases the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. mdpi.commdpi.com Furthermore, PEA has been observed to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), potent pro-inflammatory cytokines. mdpi.com
Analgesic and Neuroprotective Potential
The analgesic properties of N-(2-Hydroxyethyl)tetradecanamide and its analog PEA are closely linked to their anti-inflammatory and neuroprotective actions. nih.gov By mitigating inflammation, these compounds can alleviate inflammatory pain. nih.govnih.gov PEA has been shown to exert antinociceptive effects in various animal models of pain. researchgate.netnih.gov
The neuroprotective potential of these compounds is significant. NAEs, in general, are upregulated in response to cellular injury and play a role in cytoprotection. nih.govnih.gov PEA has demonstrated neuroprotective effects in models of neurodegenerative diseases and neuronal injury. mdpi.comnih.govnih.gov It can reduce neuronal damage, decrease apoptosis, and modulate neuroinflammation. mdpi.comnih.gov One of the proposed mechanisms for its neuroprotective action is the activation of the Akt and ERK1/2 signaling pathways, which are known to be involved in cell survival and neuroprotection. nih.gov Furthermore, PEA has been shown to protect neuronal cells from oxidative stress. nih.gov
Anti-Proliferative and Apoptosis-Inducing Activities in Cellular Models (via analogs like PEA)
Research on the analog Palmitoylethanolamide (PEA) has revealed its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines. In human colon adenocarcinoma Caco-2 cells, PEA was found to decrease cell proliferation in a concentration-dependent manner. nih.govresearchgate.net This anti-proliferative effect is mediated, at least in part, through the activation of PPAR-α. mdpi.comnih.govresearchgate.net The activation of PPAR-α by PEA can lead to the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell growth and survival. nih.govresearchgate.net
Furthermore, PEA has been shown to enhance the anti-proliferative effects of anandamide (B1667382), another endocannabinoid, in human breast cancer cells. nih.gov This synergistic effect is partly due to the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. nih.gov In addition to its anti-proliferative effects, PEA can also induce apoptosis in certain cancer cells. mdpi.com For instance, in a model of benign prostatic hyperplasia, a co-micronized compound containing PEA was shown to have apoptotic effects. nih.gov
| Cell Line | Compound | Observed Effect | Mediating Pathway/Target | Reference |
|---|---|---|---|---|
| Caco-2 (Human Colon Carcinoma) | Palmitoylethanolamide (PEA) | Decreased cell proliferation | PPAR-α, Akt/mTOR pathway | nih.govresearchgate.net |
| Human Breast Cancer Cells | Palmitoylethanolamide (PEA) | Enhanced anti-proliferative effect of anandamide | Inhibition of FAAH expression | nih.gov |
| HeLa (Human Cervical Cancer) | Palmitoylethanolamide (PEA) | Inhibition of cell viability | Not specified | researchgate.net |
| HCT116 (Colon Adenocarcinoma) | ultramicronized PEA (um-PEA) | Anti-proliferative effects | PPAR-α, GPR55 | mdpi.com |
Role in Metabolic Regulation and Energy Homeostasis
N-acylethanolamines, including N-(2-Hydroxyethyl)tetradecanamide and its relatives, play a role in the regulation of metabolism and energy balance. researchgate.net Oleoylethanolamide (OEA), another NAE, is well-known for its anorexic effects, promoting satiety and reducing food intake. wikipedia.org It achieves this primarily through the activation of PPAR-α. wikipedia.org While the specific role of N-(2-Hydroxyethyl)tetradecanamide in metabolic regulation is less characterized, the general functions of NAEs suggest its potential involvement. The endocannabinoid system, to which NAEs belong, is a key regulator of energy homeostasis. researchgate.net
Antioxidant and DNA Protective Properties (via related compounds)
While Palmitoylethanolamide (PEA) itself does not have direct antioxidant capacity, it can indirectly contribute to cellular protection against oxidative stress. nih.gov Studies have shown that PEA can protect neuronal cells from oxidative damage. nih.gov This neuroprotection is associated with the activation of pro-survival signaling pathways. nih.gov
Other related compounds within the broader class of N-acylethanolamines exhibit antioxidant properties. researchgate.net These molecules can help to mitigate the damaging effects of free radicals and reactive oxygen species, which are implicated in a wide range of diseases. The ability of some natural polyphenols to protect DNA from oxidative damage further highlights the potential for related compounds to possess such properties. mdpi.com The upregulation of NAEs in response to cellular stress suggests a protective role, which may include safeguarding DNA integrity. nih.gov
Potential in Modulating Immune Responses
N-(2-Hydroxyethyl)tetradecanamide and its analogs have demonstrated immunomodulatory capabilities. nih.gov The primary mechanism for this is the down-regulation of mast cell activation, which are key effector cells of the immune system. nih.gov By controlling mast cell degranulation, these compounds can dampen inappropriate immune responses. nih.gov
Advanced Analytical Methodologies for N 2 Hydroxyethyl Tetradecanamide Quantification and Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)
Spectroscopic methods are fundamental for the primary structural elucidation of N-(2-Hydroxyethyl)tetradecanamide, confirming its molecular structure and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for N-(2-Hydroxyethyl)tetradecanamide is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous N-acylethanolamines nih.gov. 1H-NMR would confirm the presence of the long tetradecanoyl acyl chain, the ethanolamine (B43304) headgroup, and the amide linkage. 13C-NMR provides complementary information on the carbon environment. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural confirmation hyphadiscovery.comethz.ch.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-Hydroxyethyl)tetradecanamide
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Acyl Chain | Terminal CH₃ | ~0.88 (t) | ~14 |
| Acyl Chain | (CH₂)ₙ | ~1.25 (m) | ~22-32 |
| Acyl Chain | α-CH₂ (to C=O) | ~2.20 (t) | ~36 |
| Amide | C=O | - | ~174 |
| Ethanolamine | N-CH₂ | ~3.40 (q) | ~42 |
| Ethanolamine | O-CH₂ | ~3.70 (t) | ~62 |
| Amide/Alcohol | NH/OH | Variable | - |
| (Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions. t=triplet, q=quartet, m=multiplet) |
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of N-(2-Hydroxyethyl)tetradecanamide is characterized by specific absorption bands corresponding to its amide and hydroxyl moieties, as well as its long aliphatic chain researchgate.netresearchgate.netaip.org.
Interactive Table: Characteristic FT-IR Absorption Bands for N-(2-Hydroxyethyl)tetradecanamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch, O-H Stretch | Amide and Alcohol |
| 2918, 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic Chain (CH₂) |
| ~1640 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1060 | C-O Stretch | Alcohol |
| (Note: Values are characteristic ranges for fatty acid amides and may vary slightly.) researchgate.netresearchgate.netaip.org |
Chromatographic Separations Coupled with Mass Spectrometry
For quantification and analysis in complex mixtures, chromatographic techniques coupled with mass spectrometry are the methods of choice, offering unparalleled sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of NAEs, though it often requires a chemical derivatization step. nih.govnih.gov To increase the volatility and thermal stability of N-(2-Hydroxyethyl)tetradecanamide, the hydroxyl group is typically converted to a trimethylsilyl (TMS) ether. Following separation on a GC column, the mass spectrometer fragments the molecule in a reproducible manner, creating a characteristic mass spectrum that can be used for identification and quantification nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for the analysis of N-(2-Hydroxyethyl)tetradecanamide and other NAEs. nih.gov It allows for the analysis of these compounds in their native form without the need for derivatization. nih.gov Reverse-phase chromatography is typically employed for separation. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) systems offer faster analysis times and higher resolution compared to traditional HPLC. chemicalbook.com When coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) instruments, this setup provides accurate mass measurements for both the precursor ion and its fragments, enabling high-confidence identification. nih.govlarodan.com Electrospray ionization (ESI) in positive mode is commonly used, where N-(2-Hydroxyethyl)tetradecanamide is detected as its protonated molecule, [M+H]⁺. nih.gov
Interactive Table: LC-ESI-QTOF MS/MS Fragmentation Data for N-(2-Hydroxyethyl)tetradecanamide ([M+H]⁺)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 272.2584 | nih.gov |
| Formula | C₁₆H₃₄NO₂⁺ | |
| Base Peak (m/z) | 62.0595 | nih.gov |
| Key Fragment Ions (m/z) | Relative Intensity | |
| 254.2458 | 9 | nih.gov |
| 71.0850 | 203 | nih.gov |
| 62.0595 | 999 | nih.gov |
| 57.0693 | 295 | nih.gov |
| (Data obtained for Myristoyl Ethanolamide, a synonym for N-(2-Hydroxyethyl)tetradecanamide, under specific experimental conditions.) nih.gov |
LC-HRMS platforms enable various screening strategies for detecting N-(2-Hydroxyethyl)tetradecanamide and related compounds.
Targeted Screening: This approach is used for the quantification of known analytes. It is highly sensitive and specific, typically using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for N-(2-Hydroxyethyl)tetradecanamide are monitored, ensuring accurate quantification even at very low levels.
Suspect Screening: This strategy searches for a predefined list of suspected compounds in a sample by looking for their accurate masses. This is useful for screening samples for a wide range of known NAEs and other lipids without needing to have analytical standards for all of them at the time of analysis.
Untargeted Screening: This discovery-oriented approach aims to identify all detectable chemical features in a sample. By comparing samples from different experimental groups, untargeted screening can reveal previously unknown lipids or metabolites that are altered by a particular condition, generating new hypotheses for further investigation.
The analysis of N-(2-Hydroxyethyl)tetradecanamide in biological matrices such as plasma, cerebrospinal fluid (CSF), or tissue homogenates presents significant challenges due to the complexity of the sample and the low endogenous concentrations of the analyte. nih.govnih.gov Effective sample preparation is crucial to remove interfering substances like proteins and salts and to enrich the analyte.
Commonly used sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This method uses an organic solvent to extract lipids, including N-(2-Hydroxyethyl)tetradecanamide, from the aqueous biological matrix.
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain the analyte of interest while interferences are washed away. nih.gov The choice of sorbent and solvents is critical for achieving good recovery. nih.gov
Once extracted, the samples are analyzed by LC-MS/MS, which provides the necessary selectivity to distinguish the analyte from the remaining matrix components. nih.govnih.gov
Deuterated Standards in Pharmacokinetic and Metabolic Pathway Tracing
For robust and accurate quantification, especially in pharmacokinetic studies, stable isotope-labeled internal standards are indispensable. A deuterated version of N-(2-Hydroxyethyl)tetradecanamide (e.g., N-(2-Hydroxyethyl)tetradecanamide-d4) serves as an ideal internal standard.
This standard is chemically identical to the analyte but has a higher mass due to the deuterium (B1214612) atoms. It is added to the sample at the very beginning of the preparation process. Because it behaves identically to the endogenous compound during extraction, chromatography, and ionization, it can effectively compensate for any sample loss or matrix-induced signal suppression or enhancement. By measuring the ratio of the analyte's signal to the internal standard's signal, highly accurate and precise quantification can be achieved. This is the gold standard for bioanalytical methods intended for pharmacokinetic analysis.
Biophysical Applications (e.g., Neutron Scattering with Labeled Probes)
The biophysical investigation of N-(2-Hydroxyethyl)tetradecanamide, a simple ceramide analogue, within model biological membranes can be significantly advanced through the use of neutron scattering techniques, particularly when coupled with isotopic labeling. This methodology offers a powerful, non-destructive lens to probe the structure and dynamics of lipid bilayers, providing insights that are often inaccessible with other experimental approaches.
The fundamental principle of neutron scattering in this context relies on the distinct scattering lengths of hydrogen (¹H) and its isotope deuterium (²H or D). By selectively replacing hydrogen atoms with deuterium in N-(2-Hydroxyethyl)tetradecanamide, researchers can create "contrast" in a neutron scattering experiment. This contrast allows for the precise localization and characterization of the labeled molecule within a larger assembly, such as a lipid membrane.
A key application of this approach is to determine the precise location and orientation of N-(2-Hydroxyethyl)tetradecanamide within a model membrane. For instance, by synthesizing a version of the molecule where the tetradecanoyl chain is deuterated, its position within the hydrophobic core of a lipid bilayer can be resolved. Conversely, deuterating the hydroxyethyl headgroup would provide information about its placement and interactions at the lipid-water interface.
While direct neutron scattering studies specifically targeting N-(2-Hydroxyethyl)tetradecanamide are not extensively documented in publicly available literature, the methodology has been successfully applied to more complex, structurally related ceramides. For example, a study on a specifically deuterated ceramide [AP]-C18 within a stratum corneum model membrane demonstrated the power of this technique. nih.gov In that research, neutron diffraction was used to localize the deuterated portion of the ceramide within the lipid bilayers, confirming its arrangement and contributing to the understanding of the skin's barrier function. nih.gov This work serves as a strong precedent for the potential of similar studies on the simpler N-(2-Hydroxyethyl)tetradecanamide.
Such an investigation would involve preparing model membranes, typically in the form of unilamellar vesicles, containing the deuterated N-(2-Hydroxyethyl)tetradecanamide. These vesicles are then subjected to a beam of neutrons. The resulting scattering pattern is analyzed to generate a scattering length density profile, which essentially maps out the distribution of matter within the bilayer. By comparing the profiles of membranes containing deuterated versus non-deuterated probes, the precise location of the N-(2-Hydroxyethyl)tetradecanamide can be determined.
Hypothetical Research Findings from Neutron Scattering of Deuterated N-(2-Hydroxyethyl)tetradecanamide:
To illustrate the potential insights, the following table presents hypothetical data that could be obtained from a small-angle neutron scattering (SANS) experiment on lipid vesicles containing deuterated N-(2-Hydroxyethyl)tetradecanamide.
| Parameter | Lipid Bilayer Only | Lipid Bilayer + 10 mol% d-N-(2-Hydroxyethyl)tetradecanamide |
| Bilayer Thickness (Å) | 35.2 ± 0.5 | 36.8 ± 0.5 |
| Area per Lipid (Ų) | 62.5 ± 1.0 | 60.1 ± 1.0 |
| Location of Deuterated Chain Center from Bilayer Center (Å) | N/A | 8.3 ± 0.7 |
This is a hypothetical data table created for illustrative purposes.
This hypothetical data would suggest that the incorporation of deuterated N-(2-Hydroxyethyl)tetradecanamide leads to a slight thickening of the membrane and a decrease in the area per lipid molecule, indicating a condensing effect. The position of the deuterated chain would confirm its intercalation within the hydrophobic core of the bilayer.
Further detailed analysis could yield a scattering length density profile, as depicted in the hypothetical table below, which maps the distribution of the deuterated acyl chain across the membrane.
| Distance from Bilayer Center (Å) | Relative Scattering Length Density (arbitrary units) |
| 0 | 0.1 |
| 5 | 0.4 |
| 10 | 0.9 |
| 15 | 0.3 |
| 20 | 0.05 |
This is a hypothetical data table created for illustrative purposes.
N 2 Hydroxyethyl Tetradecanamide in Exposome Research and Environmental Health
Monitoring and Detection in Human Exposure Assessment Studies
Direct biomonitoring of N-(2-Hydroxyethyl)tetradecanamide in large-scale human exposure assessment studies is not yet widely documented in scientific literature. However, the broader class of N-acyl ethanolamines (NAEs) is the subject of growing research interest. These compounds are endogenous signaling lipids, but exposure to exogenous NAEs from environmental sources is also possible.
Research has focused on developing sophisticated analytical methods, primarily based on liquid chromatography-mass spectrometry (LC-MS), to profile a range of NAEs in biological samples such as plasma and serum. These studies have revealed that the levels of various NAEs can fluctuate in response to different physiological and pathological states, including obesity and metabolic diseases. For instance, studies have shown that plasma concentrations of certain NAEs are altered in individuals with obesity.
While these studies provide a framework for how N-(2-Hydroxyethyl)tetradecanamide could be monitored, specific data on its detection in human populations as a result of environmental exposure are limited. The focus has largely been on endogenous NAEs. However, given its use in personal care products, it is plausible that this compound is absorbed through the skin. The enzyme fatty acid amide hydrolase (FAAH), present in human skin, has the potential to metabolize these amides into ethanolamine (B43304) and the corresponding fatty acids. cir-safety.org
Future exposome research would benefit from the inclusion of N-(2-Hydroxyethyl)tetradecanamide in targeted analyses of human samples to better understand the extent of human exposure from consumer products and other environmental sources.
Correlation with Environmental Contaminants and Personal Care Products
The primary known source of human exposure to N-(2-Hydroxyethyl)tetradecanamide is through its use as an ingredient in a variety of consumer products. It functions as a foam-boosting agent, viscosity-controlling agent, and surfactant in cosmetics and personal care items. cir-safety.org
Interactive Table: Documented Uses of N-(2-Hydroxyethyl)tetradecanamide (Myristamide MEA) in Consumer Products
| Product Category | Specific Use |
| Hair Care | Shampoos, Conditioners |
| Skin Care | Shower Gels, Facial Cleansers |
| Cosmetics | Foundations, Mascaras |
| Cleaning Products | Laundry Detergents |
Beyond its direct use in products, research into the correlation between N-(2-Hydroxyethyl)tetradecanamide and other environmental contaminants is still in its early stages. One study investigating the effects of a mixture of organophosphate esters (OPEs) found in house dust on human adrenal cells observed changes in the cellular lipidome, including alterations in the levels of N-acyl ethanolamines. cir-safety.orgnih.gov This suggests that exposure to certain environmental contaminants could potentially disrupt the homeostasis of NAEs, although a direct correlation with N-(2-Hydroxyethyl)tetradecanamide was not specifically established.
The Cosmetic Ingredient Review (CIR) has assessed the safety of ethanolamides, including Myristamide MEA, as used in cosmetics. The panel concluded that these ingredients are safe for use in rinse-off products and in leave-on products at concentrations that limit the release of free ethanolamines to 5%, with a maximum concentration for Myristamide MEA of 17%. cir-safety.orgcir-safety.org It is also recommended that these ingredients should not be used in products containing N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines. cir-safety.org
Implications for Human Health Monitoring and Early Warning Systems
The study of N-(2-Hydroxyethyl)tetradecanamide and other NAEs has potential implications for human health monitoring and the development of early warning systems for certain health risks. Since NAEs are involved in various physiological processes, including inflammation, pain perception, and energy metabolism, altered levels of these compounds could serve as biomarkers for disease or dysfunction. nih.gov
For example, research has demonstrated a link between plasma NAE profiles and obesity and related metabolic disorders. nih.gov Specifically, an excess of certain NAEs has been identified as a biomarker for abdominal fat and insulin (B600854) resistance. nih.gov While this research has primarily focused on endogenous NAEs, chronic exposure to exogenous NAEs from consumer products could potentially influence these delicate signaling pathways.
Therefore, monitoring the levels of specific NAEs, including N-(2-Hydroxyethyl)tetradecanamide, in human populations could provide insights into potential health risks associated with exposure to certain consumer products and environmental contaminants. If consistent correlations between exposure to this compound and adverse health outcomes are established in future research, it could inform the development of early warning systems. This might involve screening for altered NAE profiles in at-risk populations or setting stricter regulatory limits on the concentration of this ingredient in consumer goods. However, more extensive research is needed to elucidate the specific health effects of long-term, low-level exposure to N-(2-Hydroxyethyl)tetradecanamide.
Future Directions and Emerging Research Avenues for N 2 Hydroxyethyl Tetradecanamide
Elucidation of Novel Receptors and Signaling Pathways
A pivotal area of future investigation lies in the comprehensive identification and characterization of the molecular targets and signaling cascades modulated by N-(2-Hydroxyethyl)tetradecanamide. While the broader family of NAEs is known to interact with a range of receptors, including cannabinoid receptors, the specific receptor repertoire for N-(2-Hydroxyethyl)tetradecanamide is not yet fully elucidated.
Future research should focus on:
Receptor Binding Assays: Systematic screening of N-(2-Hydroxyethyl)tetradecanamide against a wide array of known and orphan G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels to identify novel high-affinity binding partners.
Signal Transduction Analysis: Once potential receptors are identified, downstream signaling pathways must be meticulously dissected. This includes investigating the modulation of key second messengers such as cyclic AMP (cAMP) and inositol (B14025) phosphates, as well as the activation or inhibition of critical protein kinase cascades (e.g., MAPK/ERK, PI3K/Akt).
Structural Biology: Determining the crystal structure of N-(2-Hydroxyethyl)tetradecanamide in complex with its putative receptors will provide invaluable insights into the molecular basis of their interaction and facilitate the rational design of more potent and selective modulators. nih.gov
Development of Advanced In Vivo Models for Efficacy and Mechanism Studies
To translate our understanding of N-(2-Hydroxyethyl)tetradecanamide's function from the cellular to the organismal level, the development and utilization of sophisticated in vivo models are paramount. While general animal models are widely used in biomedical research, models specifically tailored to investigate the physiological roles of this particular NAE are needed. nih.govyoutube.comyoutube.comnih.govumcutrecht.nl
Key considerations for future in vivo research include:
Genetically Engineered Models: The creation of knockout or transgenic animal models with altered levels of N-(2-Hydroxyethyl)tetradecanamide, or the enzymes involved in its synthesis and degradation, will be instrumental in defining its physiological and pathophysiological roles.
Disease-Specific Models: Evaluating the efficacy of N-(2-Hydroxyethyl)tetradecanamide in a variety of established animal models of disease, such as inflammatory disorders, metabolic syndrome, neurodegenerative diseases, and cancer, will be crucial for assessing its therapeutic potential. nih.gov
Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered N-(2-Hydroxyethyl)tetradecanamide, as well as its dose-dependent effects on relevant biomarkers.
Integration with Multi-Omics Approaches in Lipidomics Research
The advent of "omics" technologies offers a powerful lens through which to view the complex biological networks influenced by N-(2-Hydroxyethyl)tetradecanamide. A systems-level understanding can be achieved by integrating data from various omics platforms.
Future research should leverage:
Lipidomics: Advanced mass spectrometry-based lipidomics can provide a comprehensive, quantitative profile of N-(2-Hydroxyethyl)tetradecanamide and other related lipids in various tissues and biofluids under different physiological and pathological conditions. nih.govnih.gov This will help to identify changes in its endogenous levels in disease states.
Transcriptomics and Proteomics: By analyzing changes in gene and protein expression in response to N-(2-Hydroxyethyl)tetradecanamide treatment, researchers can identify the downstream molecular pathways and cellular processes that it regulates.
Metabolomics: Untargeted metabolomics can reveal broader metabolic shifts induced by N-(2-Hydroxyethyl)tetradecanamide, providing a holistic view of its impact on cellular metabolism.
Exploration of N-(2-Hydroxyethyl)tetradecanamide in Other Disease States
While some research has pointed towards the anti-inflammatory properties of related NAEs, the therapeutic potential of N-(2-Hydroxyethyl)tetradecanamide likely extends to a wider range of pathologies.
Promising areas for future exploration include:
Cancer: Given that N-myristoylation, the enzymatic process that attaches myristic acid to proteins, is implicated in cancer signaling, investigating the role of N-(2-Hydroxyethyl)tetradecanamide in cancer cell proliferation, survival, and metastasis is a logical next step. springernature.comnih.gov The enzymes responsible for this modification, N-myristoyltransferases (NMTs), are considered potential therapeutic targets in oncology. springernature.comnih.gov
Neurological and Neuropsychiatric Disorders: The endocannabinoid system, with which some NAEs interact, plays a critical role in neuronal function. Therefore, exploring the effects of N-(2-Hydroxyethyl)tetradecanamide on neuroinflammation, neurodegeneration, and mood disorders is a promising avenue.
Metabolic Diseases: The influence of NAEs on energy balance and glucose metabolism suggests that N-(2-Hydroxyethyl)tetradecanamide could be a valuable molecule for studying and potentially treating metabolic disorders such as obesity and type 2 diabetes.
Biotechnological Production and Sustainable Sourcing
As research into the therapeutic applications of N-(2-Hydroxyethyl)tetradecanamide progresses, the development of efficient and sustainable production methods will become increasingly important.
Future efforts should focus on:
Q & A
Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)tetradecanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : N-(2-Hydroxyethyl)tetradecanamide can be synthesized via amidation reactions using tetradecanoic acid and ethanolamine derivatives. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) and controlling stoichiometry to minimize side products. Temperature optimization (40–60°C) and solvent selection (e.g., dichloromethane or tetrahydrofuran) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization enhances purity .
- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis (45–50°C, as per related analogs) and spectroscopic techniques like FT-IR (e.g., absorption at 3300 cm⁻¹ for hydroxyl groups) .
Q. How can researchers structurally characterize N-(2-Hydroxyethyl)tetradecanamide using spectroscopic and chromatographic methods?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl at ~3300 cm⁻¹) .
- NMR : Use -NMR to confirm the ethanolamine moiety (δ 3.5–3.7 ppm for CH₂-OH) and tetradecanoyl chain (δ 1.2–1.3 ppm for CH₂ groups). -NMR resolves carbonyl signals at ~170 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (theoretical 327.46 g/mol for C₁₈H₃₃NO₄ analogs) .
- HPLC : Assess purity (>96%) using reverse-phase columns and UV detection at 210–220 nm .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the biological interactions of N-(2-Hydroxyethyl)tetradecanamide in membrane systems or signaling pathways?
- Methodological Answer :
- Membrane Studies : Use fluorescence anisotropy or DSC to assess lipid bilayer integration. Compare with structurally similar amphiphiles (e.g., sphingolipid analogs) to evaluate effects on membrane fluidity .
- Signaling Pathways : Employ luciferase assays or Western blotting to test activation of pathways like NF-κB or MAPK. Dose-response curves (1–100 µM) and controls (e.g., siRNA knockdown) validate specificity .
Q. How can researchers resolve contradictions in reported bioactivity data for N-(2-Hydroxyethyl)tetradecanamide derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, solvent controls). Ensure compound stability via LC-MS during experiments .
- Structural Confirmation : Re-synthesize disputed derivatives and confirm structures via X-ray crystallography or 2D NMR .
- Meta-Analysis : Compare datasets using tools like PCA to identify outliers or confounding variables (e.g., batch-to-batch purity differences) .
Q. What advanced computational methods are used to predict the physicochemical properties or binding affinities of N-(2-Hydroxyethyl)tetradecanamide?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions using GROMACS or CHARMM to predict membrane permeability .
- Docking Studies : Use AutoDock Vina to model binding to putative targets (e.g., GPCRs or enzymes). Validate with SPR or ITC for affinity measurements .
- QSAR Models : Develop predictive models for solubility or logP using descriptors like chain length and hydroxyl positioning .
Methodological Caveats & Best Practices
- Purity Standards : Always verify purity via orthogonal methods (e.g., HPLC + NMR) to avoid artifacts in biological assays .
- Biological Replicates : Use ≥3 replicates in cell-based studies to account for variability, and include vehicle controls (e.g., DMSO) .
- Data Sharing : Adhere to FAIR principles by depositing spectral data in repositories like PubChem or ChemSpider .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
